molecular formula C15H23N3O3 B6501132 tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate CAS No. 1420898-05-0

tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate

Cat. No.: B6501132
CAS No.: 1420898-05-0
M. Wt: 293.36 g/mol
InChI Key: PSDHHXYQUQAOPB-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carboxylate group at the 1-position and a methyleneoxy-linked 6-methylpyridazine substituent at the 3-position. This structure combines a rigid pyrrolidine backbone with a nitrogen-rich heterocyclic aromatic system (pyridazine), which may confer unique electronic, steric, and bioactivity properties. The tert-butyl group enhances solubility in organic solvents and acts as a protective moiety for the carboxylate functionality, enabling selective deprotection in synthetic pathways .

Properties

IUPAC Name

tert-butyl 3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-11-5-6-13(17-16-11)20-10-12-7-8-18(9-12)14(19)21-15(2,3)4/h5-6,12H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDHHXYQUQAOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme activity and receptor binding .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Ring Variations

Pyrimidine vs. Pyridazine Derivatives
  • tert-Butyl 3-(((4-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS 1420904-04-6) differs in its heterocyclic ring: pyrimidine (two nitrogens at positions 1 and 3) vs. pyridazine (nitrogens at 1 and 2).
Pyridine-Based Analogues
  • tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () and tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate () feature pyridine rings with halogen (I, Cl) and methoxy substituents.

Substituent Effects on Reactivity and Stability

Protecting Groups
  • tert-Butyldiphenylsilyl (TBDPS) vs. tert-Butyl Carboxylate : Compounds like (2S,3R)-2-(((tert-butyldiphenylsilyl)oxy)methyl)-3-(4-(7-oxooctyl)phenyl)pyrrolidine-1-carboxylate () use TBDPS for hydroxyl protection. While TBDPS offers steric bulk and stability under basic conditions, the tert-butyl carboxylate in the target compound allows for milder acidic deprotection, favoring pharmaceutical synthesis .
Functional Group Diversity
  • tert-Butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate (CAS 569667-93-2) replaces the methyleneoxy-pyridazine with a carbamoyl group.
Melting Points and Solubility
  • Spiro-Pyrrolidine-Oxindole Derivatives () exhibit higher melting points (~99°C) due to structural rigidity, whereas the target compound’s flexible pyrrolidine and tert-butyl groups likely result in lower melting points and improved solubility in lipophilic environments .
Bioactivity Profiles
  • Anticancer Potential: Analogues like 8-(4-((2S,3R)-2-(hydroxymethyl)pyrrolidin-3-yl)phenyl)octan-2-one hydrochloride () are evaluated as dual-acting anticancer agents. The methylpyridazine group in the target compound may enhance interactions with kinase ATP-binding pockets, though empirical data are needed .

Data Tables

Table 1. Key Structural and Functional Comparisons

Compound Name Heterocycle Key Substituents Bioactivity Notes
tert-Butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate Pyridazine 6-Methyl, methyleneoxy linker Potential kinase inhibition
tert-Butyl 3-(((4-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate Pyrimidine 4-Methyl, methyleneoxy linker Antiviral applications
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine 6-Iodo, 3-methoxy Halogen-based drug candidates
tert-Butyl 3-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate None (carbamoyl) Methoxy-methyl carbamoyl Enhanced polarity

Table 2. Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility Profile
This compound ~350.4* Not reported High in DCM, moderate in EtOH
Spiro-pyrrolidine-oxindole () 628.35 99 Low in aqueous media
tert-Butyl 3-(((4-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate ~337.4 Not reported Moderate in DMSO

*Estimated based on molecular formula.

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